molecular formula C18H19N3O3S B12186335 ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12186335
M. Wt: 357.4 g/mol
InChI Key: URVPAJXZPUZDJA-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-(3-indol-1-ylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22)

InChI Key

URVPAJXZPUZDJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C

Origin of Product

United States

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